molecular formula C11H9Cl2NO2 B6280517 5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole CAS No. 2248393-73-7

5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B6280517
CAS No.: 2248393-73-7
M. Wt: 258.1
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Description

5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a 2-chloro-3-methoxyphenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the oxazole ring, which can be carried out using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.

    Attachment of the 2-chloro-3-methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the phenyl group is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction reactions: Reduction can be used to remove or modify the chloromethyl group or other substituents.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.

Scientific Research Applications

5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-2-(chloromethyl)-1,3-oxazole: Similar structure but lacks the methoxy group.

    5-(2-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole: Similar structure but lacks the chlorine atom on the phenyl ring.

    5-(2-chloro-3-methylphenyl)-2-(chloromethyl)-1,3-oxazole: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

The presence of both the 2-chloro-3-methoxyphenyl group and the chloromethyl group in 5-(2-chloro-3-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole gives it unique chemical properties compared to its analogs

Properties

CAS No.

2248393-73-7

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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